Cas no 442685-53-2 (tert-butyl 5-(bromomethyl)indole-1-carboxylate)

tert-butyl 5-(bromomethyl)indole-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate
- tert-butyl 5-(bromomethyl)indole-1-carboxylate
- 1-Boc-5-(bromomethyl)-1H-indole
- 1H-INDOLE-1-CARBOXYLIC ACID, 5-(BROMOMETHYL)-, 1,1-DIMETHYLETHYL ESTER
- 5-bromomethylindole-1-carbamic acid tert-butyl ester
- AK103954
- ANW-64319
- CTK8C0196
- KB-11489
- N-Boc-bromomethylindole
- tert-Butyl 5-bromomethylindole-1-carboxylate
- SCHEMBL13167710
- AKOS016006325
- 5-(Bromomethyl)-1-Boc-1H-indole
- DB-363360
- CS-0054236
- PS-16263
- PB48488
- 1-N-Boc-5-(bromomethyl)-1H-indole
- tert-Butyl5-(bromomethyl)-1H-indole-1-carboxylate
- F18151
- 1-Boc-5-(bromomethyl)indole
- DTXSID70619224
- YDMDECBIBMTDPS-UHFFFAOYSA-N
- MFCD13183432
- 442685-53-2
- SY317492
-
- MDL: MFCD13183432
- インチ: InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3
- InChIKey: YDMDECBIBMTDPS-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CBr
計算された属性
- せいみつぶんしりょう: 309.03644g/mol
- どういたいしつりょう: 309.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 31.2Ų
tert-butyl 5-(bromomethyl)indole-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147054-1g |
tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate |
442685-53-2 | 95% | 1g |
$*** | 2023-03-31 | |
abcr | AB359660-1g |
1-N-Boc-5-(bromomethyl)-1H-indole, 97%; . |
442685-53-2 | 97% | 1g |
€551.60 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1258-5G |
tert-butyl 5-(bromomethyl)indole-1-carboxylate |
442685-53-2 | 97% | 5g |
¥ 5,346.00 | 2023-04-13 | |
Alichem | A199009086-1g |
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate |
442685-53-2 | 95% | 1g |
$615.44 | 2023-09-01 | |
eNovation Chemicals LLC | D241117-25G |
tert-butyl 5-(bromomethyl)indole-1-carboxylate |
442685-53-2 | 95% | 25g |
$3370 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1258-1G |
tert-butyl 5-(bromomethyl)indole-1-carboxylate |
442685-53-2 | 97% | 1g |
¥ 1,782.00 | 2023-04-13 | |
abcr | AB359660-5g |
1-N-Boc-5-(bromomethyl)-1H-indole, 97%; . |
442685-53-2 | 97% | 5g |
€1294.00 | 2024-06-08 | |
eNovation Chemicals LLC | D241117-500mg |
tert-butyl 5-(bromomethyl)indole-1-carboxylate |
442685-53-2 | 95% | 500mg |
$230 | 2024-07-21 | |
A2B Chem LLC | AG33779-10g |
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate |
442685-53-2 | 97% | 10g |
$1406.00 | 2024-04-20 | |
A2B Chem LLC | AG33779-250mg |
tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate |
442685-53-2 | 97% | 250mg |
$132.00 | 2024-04-20 |
tert-butyl 5-(bromomethyl)indole-1-carboxylate 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
tert-butyl 5-(bromomethyl)indole-1-carboxylateに関する追加情報
tert-Butyl 5-(Bromomethyl)Indole-1-Carboxylate (CAS No. 442685-53-2): A Versatile Building Block in Organic Synthesis and Medicinal Chemistry
tert-Butyl 5-(bromomethyl)indole-1-carboxylate (CAS No. 442685-53-2) is a structurally unique organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceutical research, and materials science. This molecule features a 7-bromo-methylated indole core appended with a tert-butyl ester functionality, making it an ideal intermediate for the construction of complex heterocyclic frameworks. The combination of the electron-rich indole ring, the electrophilic bromine atom, and the labile ester group provides multiple reactive handles for functional group interconversions and cross-coupling reactions.
The indole scaffold is one of the most prevalent heterocycles in natural products and bioactive molecules, with over 1000 indole-derived compounds identified in biological systems. The brominated methyl group at position 5 of the indole ring introduces strategic reactivity for subsequent transformations, such as Suzuki-Miyaura couplings, Negishi couplings, or nucleophilic substitution reactions. Recent studies have demonstrated that this compound serves as a critical precursor in the synthesis of indoline-based kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
In medicinal chemistry applications, the carboxylic acid ester functionality in this molecule offers tunable solubility profiles and metabolic stability. Researchers have leveraged this feature to develop prodrug strategies for improving drug delivery to target tissues. For instance, a 2023 study published in JACS Au reported that derivatives of this compound exhibited enhanced blood-brain barrier permeability when compared to their parent carboxylic acid analogs, highlighting its potential in neuropharmacological applications.
The synthetic versatility of CAS No. 442685-53-2 has been further expanded through recent advances in transition-metal catalysis. Palladium-catalyzed C-H activation methodologies have enabled direct functionalization of the indole ring without requiring pre-installed directing groups—a breakthrough that was previously limited by steric hindrance from the bulky tert-butyl ester group. These developments align with current trends toward atom-efficient synthesis protocols in sustainable chemistry.
In materials science contexts, this compound has shown promise as a building block for organic electronics. The conjugated indole system combined with brominated substituents creates unique electronic properties suitable for organic light-emitting diodes (OLEDs). A 2024 publication in Nature Materials demonstrated that polymers incorporating this motif exhibited improved charge carrier mobility due to enhanced π-conjugation through intermolecular interactions between brominated side chains.
The structural rigidity imparted by the fused benzene-indole system makes this compound particularly valuable for drug discovery programs targeting protein-protein interactions (PPIs). Recent high-throughput screening campaigns have identified several derivatives as potent inhibitors of Bcl-2 family proteins, which play crucial roles in apoptosis regulation. The bromomethyl group's electrophilicity enables selective covalent binding to cysteine residues on target proteins—an approach that has gained renewed interest following FDA approvals of covalent kinase inhibitors like colestipol and evacetrapib.
In academic research settings, this compound has become a model substrate for studying reaction mechanisms involving indoles. Its unique combination of functionalities allows researchers to investigate competing reaction pathways under various catalytic conditions. For example, comparative studies using nickel versus copper catalysts revealed distinct selectivity patterns when forming C-C versus C-N bonds at the brominated position—a finding with implications for catalyst design strategies.
The commercial availability of high-purity (<98%) batches has further accelerated its adoption across multiple disciplines. Quality control protocols now include advanced analytical techniques such as chiral HPLC and X-ray crystallography to ensure structural integrity during large-scale synthesis operations required for preclinical studies.
Eco-friendly synthesis routes are currently being developed to improve process sustainability. A notable advancement involves using biocatalytic oxidation methods to selectively introduce functional groups onto specific positions of the indole ring while maintaining regioselectivity—addressing environmental concerns associated with traditional chemical oxidation processes.
In conclusion, the unique combination of structural features present inCAS No. 442685-53-2 positions it as a strategic intermediate across diverse research domains. Its role continues to evolve alongside innovations in synthetic methodology and biological target identification, ensuring its relevance in both fundamental scientific investigations and applied product development pipelines.
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